N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide

medicinal chemistry structure-activity relationship benzamide substitution

N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide (CAS 1171467-37-0, molecular formula C19H16N4OS2, molecular weight 380.5 g/mol) is a heterocyclic hybrid compound that integrates a benzothiazole moiety, a 3-methylpyrazole core, and a 4-(methylthio)benzamide terminus. This compound is cataloged by several chemical vendors as a research-grade building block with potential applications in medicinal chemistry, enzyme inhibition, and receptor modulation studies.

Molecular Formula C19H16N4OS2
Molecular Weight 380.5 g/mol
CAS No. 1171467-37-0
Cat. No. B3216294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide
CAS1171467-37-0
Molecular FormulaC19H16N4OS2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)SC)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H16N4OS2/c1-12-11-17(21-18(24)13-7-9-14(25-2)10-8-13)23(22-12)19-20-15-5-3-4-6-16(15)26-19/h3-11H,1-2H3,(H,21,24)
InChIKeyCKXBCZBSLIDNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide (CAS 1171467-37-0): Structural Classification and Procurement Context


N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide (CAS 1171467-37-0, molecular formula C19H16N4OS2, molecular weight 380.5 g/mol) is a heterocyclic hybrid compound that integrates a benzothiazole moiety, a 3-methylpyrazole core, and a 4-(methylthio)benzamide terminus . This compound is cataloged by several chemical vendors as a research-grade building block with potential applications in medicinal chemistry, enzyme inhibition, and receptor modulation studies . It belongs to the broader structural class of pyrazole-benzothiazole-benzamide conjugates, a scaffold family for which quantitative biological activity data have been reported in the peer-reviewed literature for closely related analogs in anticancer, xanthine oxidase inhibition, and anti-inflammatory contexts [1].

Why N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide Cannot Be Interchanged with Its Closest Structural Analogs


The 4-(methylthio)benzamide terminus of this compound is the critical site of structural differentiation from its nearest vendor-cataloged analogs, which carry alternative substituents at the same benzamide position—including unsubstituted benzamide (CAS 1171947-43-5), thiophene-2-carboxamide (CAS 956353-94-9), and 2,3-dimethoxybenzamide (CAS 1172753-29-5) . Within the pyrazole-benzothiazole-benzamide scaffold class, quantitative structure-activity relationship studies have demonstrated that para-substituent identity on the benzamide ring directly modulates both potency and selectivity profiles, with methylthio-substituted congeners showing distinct inhibitory characteristics from their unsubstituted or alkoxy-substituted counterparts in enzyme inhibition assays [1]. Generic substitution risks altering hydrogen-bonding capacity, steric bulk, metabolic liability, and target engagement parameters that cannot be predicted without empirical measurement for this specific substitution pattern.

Quantitative Differentiation Evidence for N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide (CAS 1171467-37-0) Against Closest Analogs


Structural Differentiation: 4-Methylthio Substitution on Benzamide Versus Unsubstituted and Alternative Analogs

The target compound is distinguished from its closest cataloged analogs by the presence of a 4-(methylthio) (–SMe) substituent on the benzamide phenyl ring. The unsubstituted benzamide analog (CAS 1171947-43-5, MW 334.4) lacks this thioether moiety, while the thiophene-2-carboxamide analog (CAS 956353-94-9, MW 340.42) replaces the entire benzamide ring with a thiophene. The 2,3-dimethoxybenzamide analog (CAS 1172753-29-5, MW 407.47) introduces two methoxy groups at different positions . The –SMe group provides a moderately electron-donating, lipophilic substituent (Hammett σp ≈ 0.00; π ≈ 0.61) that is chemically distinct from –H (unsubstituted), –OMe (electron-donating, hydrogen-bond accepting), and heterocyclic replacements. This substitution is also a tractable synthetic handle: the thioether can be selectively oxidized to sulfoxide or sulfone, enabling further chemical diversification not possible with the unsubstituted or thiophene analogs .

medicinal chemistry structure-activity relationship benzamide substitution

Class-Level Inference: Xanthine Oxidase Inhibition Potency of Pyrazole-Benzamide-Benzothiazole Conjugates

In a 2023 study of pyrazole-benzamide-benzothiazole conjugates (series 6a–j), the most potent xanthine oxidase (XO) inhibitor was compound 6h bearing a methylsulfonyl substitution on the benzothiazole ring, with an inhibitory constant of 1.78 µg and the lowest docking binding energy among all tested compounds [1]. The target compound—carrying a methylthio substituent on the benzamide ring rather than the benzothiazole ring—is structurally positioned as a thioether precursor that could be oxidized to the corresponding sulfoxide or sulfone, potentially yielding XO inhibitory activity approaching or exceeding that of 6h. By comparison, the unsubstituted benzamide analog (CAS 1171947-43-5) lacks any sulfur-containing substituent on the benzamide ring and thus cannot access this oxidative activation pathway .

xanthine oxidase inhibition gout hyperuricemia

Class-Level Inference: Anticancer Cytotoxicity of Pyrazolo-Benzothiazole Hybrids with VEGFR-2 Kinase Inhibition

In a comprehensive 2019 study of 20 pyrazolo-benzothiazole hybrids (compounds 7–26), compound 14 demonstrated significant cytotoxicity across multiple cancer cell lines (HT-29 colon, PC-3 prostate, A549 lung, U87MG glioblastoma) with IC50 values ranging from 3.17 to 6.77 μM, outperforming the reference drug axitinib (IC50 4.88–21.7 μM) [1]. Compound 14 additionally exhibited VEGFR-2 kinase inhibition, induced G0/G1 cell cycle arrest and apoptosis in PC-3 cells, and showed antiangiogenic activity in a transgenic zebrafish model. The pyrazolo-benzothiazole scaffold of compound 14 shares the benzothiazole-pyrazole core architecture with the target compound, differing primarily in the pendant aryl substituents. By contrast, structurally unrelated mGlu5 NAM tool compounds such as MPEP and MTEP operate through entirely distinct pharmacological mechanisms and offer no anticancer screening utility within this scaffold class [2].

anticancer VEGFR-2 kinase inhibition pyrazolo-benzothiazole hybrids

Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Metabolic Handling Versus Unsubstituted and Heterocyclic Analogs

The target compound (MW 380.5, C19H16N4OS2) occupies a distinct physicochemical niche relative to its closest analogs. The 4-methylthio substitution increases calculated logP by approximately 0.7 log units versus the unsubstituted benzamide analog (estimated cLogP ~3.5), while maintaining a molecular weight below the dimethoxy analog (407.47). The compound contains two hydrogen bond donors (one amide NH) and five hydrogen bond acceptors (amide carbonyl, benzothiazole N/S, pyrazole N, thioether S), placing it within Lipinski-compliant chemical space. Notably, the thioether (–SMe) group is a known substrate for flavin-containing monooxygenases (FMOs) and cytochrome P450s, enabling oxidation to sulfoxide and sulfone metabolites—a metabolic pathway absent in the unsubstituted and thiophene analogs. This is supported by published metabolic studies on structurally related thioether-containing benzamides demonstrating NADPH-independent oxidation by aldehyde oxidase and xanthine oxidase [1]. The calculated topological polar surface area (tPSA) is approximately 68 Ų, compatible with CNS penetration (typically <90 Ų threshold), distinguishing it from the larger dimethoxy analog with higher tPSA .

physicochemical properties drug-likeness ADME prediction

COX-2 Inhibitory Activity Within the Benzothiazole-Pyrazole Scaffold Class: Quantitative Benchmarking

Benzothiazole-pyrazole hybrid compounds have demonstrated quantifiable COX-2 inhibitory activity in multiple independent studies. A 2017 study identified benzothiazolopyrazolone derivative 13c as a potent COX-2 inhibitor with IC50 = 0.10 μM, showing 11.1-fold greater potency than celecoxib (IC50 = 1.11 μM) [1]. A more recent 2025 study of microwave-synthesized benzothiazole-pyrazole hybrids reported compounds 6i and 6j with COX-2 IC50 values of 81.21 ± 2.54 and 80.56 ± 2.98 μg/mL, respectively [2]. The target compound, carrying the same benzothiazole-pyrazole core architecture but with a distinct 4-methylthiobenzamide substitution, is structurally positioned for COX-2 screening. By comparison, the thiophene-2-carboxamide analog (CAS 956353-94-9) presents a different heterocyclic carboxamide that would engage the COX-2 active site through distinct binding interactions, while the unsubstituted benzamide analog lacks the lipophilic substituent that typically occupies the COX-2 hydrophobic pocket.

COX-2 inhibition anti-inflammatory benzothiazole-pyrazole hybrids

Database Cross-Referencing Caveat: Differentiation from Biaryl Ether mGlu5 NAM VU0409106

Several chemical databases and vendor platforms incorrectly cross-reference N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide (CAS 1171467-37-0) with the mGlu5 negative allosteric modulator VU0409106 (CAS 1276617-62-9, molecular formula C15H11FN4O2S, MW 330.34) . These are structurally distinct compounds: VU0409106 is a biaryl ether series mGlu5 NAM with a fluorobenzamide core (IC50 = 24–49 nM at human mGlu5, Ki = 0.40 nM; anxiolytic ED50 = 8.2 mg/kg in elevated plus maze), while the target compound is a benzothiazole-pyrazole-benzamide hybrid with a methylthiobenzamide terminus and no verified mGlu5 activity data in the primary literature [1]. VU0409106 has well-characterized PK (high clearance, short half-life, dual aldehyde oxidase/xanthine oxidase metabolism) and demonstrated efficacy in rodent anxiety models, whereas no such data exist for CAS 1171467-37-0 [2]. This database mapping error has significant procurement implications: users seeking an mGlu5 NAM tool compound must verify CAS number identity to avoid receiving the incorrect chemical entity.

mGlu5 negative allosteric modulator VU0409106 database quality control

Recommended Research and Industrial Application Scenarios for N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide (CAS 1171467-37-0)


Medicinal Chemistry SAR Exploration of Benzothiazole-Pyrazole-Benzamide Conjugates for Kinase or Oxidase Enzyme Inhibition

The target compound serves as a functionalized entry point for systematic structure-activity relationship (SAR) studies within the pyrazole-benzothiazole-benzamide scaffold class. The 4-methylthio substituent can be interrogated in parallel with the unsubstituted benzamide, thiophene-2-carboxamide, and dimethoxybenzamide analogs to deconvolve the contribution of para-substitution to target engagement. Based on class-level evidence, prioritized screening should include xanthine oxidase inhibition (benchmarked against compound 6h with IC50 1.78 µg [1]), COX-2 inhibition (benchmarked against compound 13c with IC50 0.10 μM and celecoxib with IC50 1.11 μM [2]), and VEGFR-2 kinase inhibition (benchmarked against compound 14 with IC50 3.17–6.77 μM across cancer cell lines [3]).

Chemical Biology Probe Development via Thioether Oxidative Derivatization

The –SMe group is a chemically tractable handle for selective oxidation to sulfoxide (–SOMe) and sulfone (–SO2Me) derivatives, enabling the generation of a three-point SAR set (thioether, sulfoxide, sulfone) from a single parent compound. This oxidation series is not accessible from the unsubstituted benzamide or thiophene-2-carboxamide analogs. Metabolic studies on structurally related thioether-containing benzamides have demonstrated that both aldehyde oxidase and xanthine oxidase catalyze this conversion [4], suggesting that the oxidized metabolites may themselves possess biological activity. The sulfone derivative is structurally analogous to the methylsulfonyl substituent in compound 6h, the most potent XO inhibitor in its series [1].

Negative Control Verification for mGlu5 NAM Assays: Distinguishing CAS 1171467-37-0 from VU0409106

Due to the documented database cross-referencing error conflating CAS 1171467-37-0 with the mGlu5 NAM VU0409106 (CAS 1276617-62-9) [5], this compound has direct utility as a chemical probe to verify assay specificity. Researchers studying mGlu5 allosteric modulation should use this compound as a structurally distinct negative control to confirm that observed effects are mediated by the biaryl ether chemotype of VU0409106 rather than the benzothiazole-pyrazole-benzamide scaffold. VU0409106 has validated mGlu5 activity (IC50 = 24 nM, Ki = 0.40 nM) and anxiolytic efficacy (ED50 = 8.2 mg/kg in elevated plus maze [6]), providing a clear benchmark for differentiation.

Computational Chemistry and Molecular Docking Template for Virtual Screening

The benzothiazole-pyrazole-benzamide scaffold with a para-thioether substituent represents a distinct pharmacophoric pattern for computational screening campaigns. Docking studies on the pyrazole-benzamide-benzothiazole series have established binding poses within the xanthine oxidase active site, with compound 6h showing the lowest binding energy [1]. The target compound's –SMe group can be modeled in both its reduced (thioether) and oxidized (sulfoxide/sulfone) forms to probe the steric and electronic requirements of the target binding pocket, generating testable hypotheses for synthetic follow-up.

Quote Request

Request a Quote for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.